REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[C:11](OCC)(=[O:14])[CH:12]=[CH2:13]>>[NH:1]1[C:2]2=[N:6][C:5]3[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=3[N:3]2[CH2:13][CH2:12][C:11]1=[O:14]
|
Name
|
|
Quantity
|
5.32 g
|
Type
|
reactant
|
Smiles
|
NC=1NC2=C(N1)C=CC=C2
|
Name
|
4.00
|
Quantity
|
40 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool down to room temperature
|
Type
|
WAIT
|
Details
|
Upon standing over night
|
Type
|
CUSTOM
|
Details
|
3,4-dihydro-pyrimidino[1,2-a]benzimidazol-2(1H)-one crystallized from the medium
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
3,4-dihydro-pyrimidino[1,2-a]benzimidazol-2(1H)-one was recrystallized from 1-methoxy-2-propanol
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(CCN2C1=NC1=C2C=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 54.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |